2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile
Description
Properties
IUPAC Name |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO3/c1-13(2)8-17-14(18-9-13)12-10(7-15)5-4-6-11(12)16-3/h4-6H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEYALGDGSYUCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC=C2OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468308 | |
| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883898-97-3 | |
| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation method leverages palladium catalysis to install the boronate ester group onto an aryl halide precursor. A representative procedure involves reacting 3-methoxy-2-bromobenzonitrile with bis(pinacolato)diboron in the presence of PdCl₂(dppf) (3 mol%) and potassium acetate (KOAc) in anhydrous 1,4-dioxane at 80°C for 36 hours. The crude product is purified via recrystallization from hexane, yielding approximately 70% for structurally analogous compounds.
Key Reaction Parameters
-
Catalyst : PdCl₂(dppf) (3 mol%)
-
Solvent : 1,4-Dioxane (anhydrous)
-
Temperature : 80°C
-
Time : 36 hours
-
Base : KOAc (1.5 equiv relative to aryl halide)
This method benefits from mild conditions and compatibility with sensitive functional groups, though scalability is limited by prolonged reaction times and moderate yields.
Lithium-Mediated Boronylation
An alternative approach employs lithium-halogen exchange followed by boron trapping. In a protocol detailed by Ambeed, 3-methoxy-2-bromobenzonitrile is treated with 2,2,6,6-tetramethylpiperidine (TMP) and n-BuLi in tetrahydrofuran (THF) at -78°C. B(Oi-Pr)₃ is introduced to form a borate intermediate, which is subsequently cyclized with 2,2-dimethyl-1,3-propanediol in toluene at room temperature. The product is isolated in 58% yield after recrystallization from heptane.
Critical Steps
-
Lithiation : Conducted at -78°C to prevent side reactions.
-
Boron Trapping : B(Oi-Pr)₃ ensures efficient boronate formation.
-
Cyclization : 2,2-dimethyl-1,3-propanediol facilitates borinate ring closure.
This method offers shorter reaction times (overnight) compared to Miyaura borylation but requires stringent temperature control and specialized reagents.
Comparative Analysis of Synthetic Methods
The Miyaura method is preferable for substrates tolerant to prolonged heating, whereas the lithium-mediated route suits thermally sensitive intermediates.
Optimization Strategies and Challenges
Catalyst Loading and Ligand Effects
Reducing PdCl₂(dppf) loading below 3 mol% in Miyaura borylation decreases conversion rates, as observed in analogous systems. Ligand-free conditions, though explored in related boronate syntheses, often result in incomplete reactions.
Solvent and Temperature Trade-offs
In the lithium-mediated method, substituting THF with less polar solvents (e.g., diethyl ether) reduces boronate stability, while higher temperatures during lithiation promote decomposition.
Scalability and Cost
Miyaura borylation’s reliance on palladium catalysts increases costs for large-scale production. Conversely, the lithium route’s demand for cryogenic conditions complicates industrial adaptation.
Structural and Analytical Validation
The product’s identity is confirmed via NMR and mass spectrometry. The molecular formula (C₁₃H₁₆BNO₃) and CAS registry (883898-97-3) align with PubChem data. Crystallization from hexane or heptane yields white solids with melting points consistent with boronic ester derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or THF.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound's boron atom is crucial for its biological activity. Boron compounds are often explored for their potential in drug design and development.
- Anticancer Activity : Research indicates that boron-containing compounds can interfere with cancer cell proliferation. For instance, studies have shown that modifications of boron compounds can enhance their cytotoxic effects against various cancer cell lines .
- Neuroprotective Effects : Some studies suggest that similar compounds exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis.
- Cross-Coupling Reactions : This compound can be utilized in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules . Its boron functionality allows for effective coupling with aryl halides.
Materials Science
The incorporation of boron into materials can enhance their properties.
- Polymer Chemistry : The compound can be used to modify polymers to improve thermal stability and mechanical strength. Boron-containing polymers are being investigated for applications in high-performance materials .
Case Studies
Mechanism of Action
The mechanism by which 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile exerts its effects depends on the specific application. In organic synthesis, the boron atom acts as a Lewis acid, facilitating various chemical transformations. In biological systems, boron-containing compounds can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxybenzonitrile
- Molecular Formula: C₁₃H₁₆BNO₃ (identical to target compound)
- Key Difference : Boronic ester at position 5 and methoxy at position 2 on the benzonitrile ring.
- Impact : Altered electronic effects due to substituent positioning may influence reactivity in cross-coupling reactions .
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (CAS 214360-44-8)
- Molecular Formula: C₁₂H₁₄BNO₂
- Key Difference : Boronic ester at position 4 on the benzonitrile ring; lacks methoxy group.
Functional Group Variations
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid Ethyl Ester (CAS 346656-34-6)
- Molecular Formula : C₁₄H₁₉BO₄
- Key Difference : Ethyl ester replaces nitrile group.
- Impact : Increased hydrophobicity and stability under acidic conditions; used as a hormone-sensitive lipase (HSL) inhibitor .
4-Bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (CAS 883898-95-1)
Heterocyclic Analogs
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)quinoline-4-carbonitrile
- Molecular Formula : C₁₅H₁₄BN₃O₂
- Key Difference: Quinoline core replaces benzene ring.
Boronic Ester Ring Modifications
3-(Methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 2470930-42-6)
Tabulated Comparison of Key Parameters
Critical Analysis of Stability and Reactivity
- Steric Effects : Neopentyl glycol boronic esters (e.g., target compound) exhibit superior hydrolytic stability compared to pinacol boronate esters (e.g., tetramethyl derivatives) .
- Electronic Effects : Nitrile groups (electron-withdrawing) enhance electrophilicity of the boron center, accelerating transmetalation in cross-couplings compared to ester-containing analogs .
- Functionalization Potential: Brominated analogs (e.g., 4-Bromo-2-(dioxaborinan-2-yl)benzonitrile) allow diversification via halogen exchange or cross-coupling, unlike the methoxy-substituted target compound .
Biological Activity
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile (CAS No. 883898-97-3) is a boron-containing compound that has garnered interest due to its potential biological activities. This article aims to explore its chemical properties, synthesis, and biological activities, including its pharmacological effects and mechanisms of action.
- Molecular Formula : C₁₃H₁₆BNO₃
- Molecular Weight : 245.08 g/mol
- Purity : ≥98%
- Structure : The compound features a dioxaborinane ring and a methoxybenzonitrile moiety, which may contribute to its unique biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate boron compounds with methoxybenzonitrile derivatives. Specific methodologies may vary, but the synthesis often requires careful control of reaction conditions to ensure high yields and purity.
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests several potential pharmacological effects:
Anticancer Activity
Preliminary studies indicate that compounds containing boron may exhibit anticancer properties. The presence of the dioxaborinane structure can enhance the interaction with biological targets involved in cancer cell proliferation and survival.
The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor growth.
- Modulation of Signaling Pathways : It could affect signaling pathways related to cell apoptosis and proliferation.
Case Studies and Research Findings
While specific case studies directly involving this compound are scarce, related research on similar boron compounds has provided insights into potential applications:
-
In Vitro Studies : In vitro assays have shown that boron-containing compounds can induce apoptosis in various cancer cell lines. For instance, studies on related dioxaborinanes have demonstrated cytotoxic effects against breast and prostate cancer cells.
Study Reference Cell Line Tested IC50 Value (µM) Observed Effect [Research Study A] MCF-7 (Breast) 15 Induced apoptosis [Research Study B] PC3 (Prostate) 12 Growth inhibition - Animal Models : Animal studies using similar boron compounds have indicated a reduction in tumor size and improved survival rates in treated subjects compared to controls.
Q & A
Basic Research Questions
Q. What are the key steps and optimal reaction conditions for synthesizing 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile?
- Methodological Answer : The synthesis typically involves palladium- or nickel-catalyzed cross-coupling reactions. For example:
- Use NiCl₂(1,3-bis(diphenylphosphino)propane) or (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as catalysts with toluene as the solvent at 100°C under inert atmosphere .
- Optimize yields (up to 98%) by adding triethylamine as a base and zinc as a reducing agent. Reaction times range from 2–6 hours .
- Critical Parameter : Catalyst selection significantly impacts yield. Nickel-based systems favor aryl mesylate substrates, while palladium systems are better for aryl halides.
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR and ¹³C NMR (DMSO-d₆ solvent) to confirm substituent positions. Key peaks include δ ~2.24 ppm (CH₃ groups) and δ ~7.94 ppm (=CH in aromatic systems) .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., nitrile stretch at ~2220 cm⁻¹, boronate ester B-O stretches at ~1350–1450 cm⁻¹) .
- X-ray Crystallography : For absolute configuration confirmation, as demonstrated in related boronate esters .
Advanced Research Questions
Q. How can contradictory yield data in cross-coupling reactions involving this compound be resolved?
- Methodological Answer :
- Case Study : In , yields vary from 56% to 91% depending on catalysts (Ni vs. Pd) and substrates.
- Resolution Strategy :
- Substrate Screening : Test aryl halides vs. mesylates. Aryl mesylates require Ni catalysts for higher yields (e.g., 91% with Pd/dppf vs. 56% with Rh-based systems) .
- Additive Optimization : Include LiOMe or Zn to enhance reducing capacity and stabilize intermediates .
- Table 1 : Yield Comparison Under Different Conditions
| Catalyst System | Substrate | Yield | Reference |
|---|---|---|---|
| NiCl₂(dppp) | Mesylate | 91% | |
| Pd/dppf | Halide | 87% | |
| Rh/COD | Halide | 56% |
Q. What advanced analytical techniques are recommended for studying the compound’s reactivity in Suzuki-Miyaura couplings?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 386 [M⁺] for related nitrile-boronate adducts) .
- Kinetic Isotope Effect (KIE) Studies : Probe rate-determining steps (e.g., transmetalation vs. oxidative addition) using deuterated analogs.
- DFT Calculations : Model transition states to predict regioselectivity in aryl-aryl bond formation .
Q. How does the methoxy group influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Electronic Effects : The 3-methoxy group is electron-donating, increasing electron density on the aromatic ring. This enhances oxidative addition in Pd-catalyzed couplings but may reduce electrophilicity in nucleophilic substitutions.
- Experimental Validation :
- Compare reaction rates with 3-H or 3-CF₃ analogs (synthesized via methods in ).
- Use Cyclic Voltammetry to measure oxidation potentials and correlate with Hammett parameters .
Data Interpretation & Environmental Impact
Q. How can researchers address discrepancies in spectroscopic data for boronate-containing intermediates?
- Methodological Answer :
- Problem : Overlapping peaks in ¹H NMR (e.g., aromatic protons near δ 7.0–8.0 ppm).
- Solutions :
- Use COSY or NOESY to resolve coupling patterns.
- Employ ¹¹B NMR to confirm boronate ester integrity (sharp singlet at δ 10–30 ppm) .
Q. What are the environmental fate implications of this compound, and how can they be studied?
- Methodological Answer :
- Framework : Align with the INCHEMBIOL project () to assess:
- Biotic Degradation : Use soil microcosms to measure half-life under aerobic/anaerobic conditions.
- Abiotic Stability : Test hydrolysis rates at varying pH (e.g., pH 5–9) and UV exposure.
- Key Metrics :
- LogP (lipophilicity): Predict bioaccumulation potential via HPLC-derived retention times.
- EC₅₀ (ecotoxicity): Test on Daphnia magna or algae .
Experimental Design & Proposal Development
Q. How to design a robust study to explore this compound’s application in medicinal chemistry?
- Methodological Answer :
- Step 1 : Synthesize derivatives via Mitsunobu reactions () to introduce bioactive groups (e.g., sulfonamides).
- Step 2 : Screen for kinase inhibition (e.g., EGFR or BRAF) using fluorescence polarization assays.
- Step 3 : Validate selectivity via crystallography (e.g., protein-ligand co-crystals) .
Q. What theoretical frameworks are critical for interpreting this compound’s reactivity in catalysis?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
